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Introduction
Chitinase-3-like 3 (Chil3), also known as Ym1 in mice, is a member of the glycoside hydrolase

family 18. Despite its homology to chitinases, it lacks enzymatic activity and functions as a

lectin, binding to saccharides like heparin and hyaluronic acid. Chil3 is implicated in a variety of

biological processes, including immune responses, inflammation, tissue repair, and

neurogenesis. Its human ortholog, Chitinase-3-like 1 (CHI3L1 or YKL-40), is a well-established

biomarker for several inflammatory diseases and cancers. Chil3 knockout mouse models are

invaluable tools for elucidating the in vivo functions of this protein and for preclinical evaluation

of therapeutic strategies targeting the Chil3/CHI3L1 pathway.

These application notes provide an overview of the generation and phenotyping of Chil3

knockout mice, detailed experimental protocols for functional studies, and a summary of key

quantitative data.

Data Presentation
Table 1: Baseline Phenotype of Chil3 Knockout Mice
(BALB/c background)
This table summarizes the baseline characterization of Chil3 knockout (KO), heterozygous

(HET), and wild-type (WT) mice in the naive state, demonstrating the successful ablation of
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Chil3 expression without significantly altering major immune cell populations in the lung.

Parameter Wild-Type (WT)
Heterozygous
(HET)

Knockout (KO) Reference

Chil3 mRNA

expression

(Lung)

Normalized to 1
~0.5-fold

decrease vs WT

Complete

absence
[1][2][3]

Ym1 Protein

(Lung

Homogenate)

Present
~50% reduction

vs WT
Undetectable [1][2][3]

Ym1 Protein

(Bronchoalveolar

Lavage)

Present Reduced vs WT Undetectable [1][2][3]

Ym1 Protein

(Peritoneal

Lavage)

Present Reduced vs WT Undetectable [1][2][3]

Alveolar

Macrophage

Number (Lung)

No significant

difference

No significant

difference

No significant

difference
[1]

Neutrophil

Number (Lung)

No significant

difference

No significant

difference

No significant

difference
[1]

Table 2: Functional Consequences of Chil3 Deletion in
Disease Models
This table highlights the phenotypic changes observed in Chil3 knockout mice in various

disease models, indicating the protein's role in modulating immune responses and pathology.
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Disease Model
Phenotypic
Consequence of
Chil3 KO

Implied Function of
Chil3

Reference

Allergic Airway

Inflammation

Reduced Th2 cytokine

expression (IL-4, IL-5)

Promotion of Th2-

mediated

inflammation

[4]

Nonalcoholic

Steatohepatitis

(NASH)

Ameliorated liver

fibrosis and

inflammation

Promotion of hepatic

fibrosis and

inflammation

[5][6]

Experimental

Autoimmune

Encephalomyelitis

(EAE)

Altered

oligodendrogenesis

Regulation of

neuroinflammation

and remyelination

[7]

Hepatic Ischemia-

Reperfusion Injury

Exacerbated injury in

some contexts

Protective role in

specific ischemic

conditions

[8][9]

Experimental Protocols
Protocol 1: Generation of Chil3 Knockout Mice using
CRISPR/Cas9
This protocol provides a general framework for generating Chil3 knockout mice, acknowledging

the challenge posed by the high sequence homology with the neighboring Chil4 gene. The use

of the BALB/c strain, which lacks the gene duplication found in C57BL/6J mice, is

recommended for a more straightforward knockout strategy[1][2].

1. gRNA Design and Synthesis:

Design single guide RNAs (sgRNAs) targeting a critical exon of the Chil3 gene. To avoid off-

target effects on Chil4, it is crucial to select sgRNAs that target regions with sequence

divergence between the two genes[1][2]. Intronic sequences flanking a critical exon are often

suitable targets.
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Synthesize the selected sgRNAs in vitro.

2. Cas9 Preparation:

Prepare Cas9 mRNA or protein.

3. Microinjection:

Co-inject the sgRNAs and Cas9 mRNA/protein into the cytoplasm or pronucleus of single-

cell mouse embryos (BALB/c strain recommended).

Alternatively, deliver the CRISPR/Cas9 components as a ribonucleoprotein (RNP)

complex[10].

4. Embryo Transfer:

Transfer the microinjected embryos into pseudopregnant female mice.

5. Genotyping:

At 3-4 weeks of age, obtain tail biopsies from the resulting pups.

Extract genomic DNA.

Perform PCR using primers flanking the targeted region to identify founders with deletions.

Confirm the deletion and its size by Sanger sequencing[11].

6. Breeding and Colony Establishment:

Breed founder mice with wild-type BALB/c mice to establish germline transmission.

Intercross heterozygous F1 mice to generate homozygous knockout, heterozygous, and

wild-type littermates for experimental use.

Protocol 2: Immunophenotyping of Chil3 Knockout Mice
by Flow Cytometry
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This protocol outlines the procedure for analyzing immune cell populations in the lungs of Chil3

knockout and wild-type mice.

1. Tissue Collection and Single-Cell Suspension Preparation:

Euthanize mice and perfuse the lungs with sterile PBS to remove blood.

Excise the lungs and mince the tissue into small pieces.

Digest the minced tissue with an enzymatic solution (e.g., collagenase and DNase I) at 37°C

with agitation.

Filter the cell suspension through a 70 µm cell strainer to remove debris.

Lyse red blood cells using an ACK lysis buffer.

Wash the cells with PBS containing 2% FBS.

2. Cell Staining:

Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.05% sodium

azide).

Block Fc receptors with an anti-CD16/32 antibody.

Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers

for various immune populations (e.g., CD45, CD11c, F4/80 for macrophages; Ly6G for

neutrophils; CD3, CD4, CD8 for T cells; B220 for B cells).

For intracellular cytokine staining (e.g., IL-4, IL-5), stimulate cells in vitro with appropriate

stimuli (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g.,

Brefeldin A) before surface staining, followed by fixation, permeabilization, and intracellular

staining.

3. Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.
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Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and

then identify different immune cell populations based on their marker expression[12][13].

Protocol 3: Assessment of Neurogenesis in Chil3
Knockout Mice
This protocol describes a method to evaluate the impact of Chil3 deletion on adult

neurogenesis.

1. BrdU Labeling:

Administer the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to mice via intraperitoneal

injection (e.g., 50 mg/kg) to label proliferating cells. The injection schedule can be varied

depending on the experimental question (e.g., a single pulse to label S-phase cells or

multiple injections over several days for cumulative labeling)[14].

2. Tissue Processing:

At a designated time point after BrdU injection (e.g., 24 hours for proliferation, or several

weeks for cell survival and differentiation), euthanize the mice and perfuse them with 4%

paraformaldehyde (PFA).

Dissect the brains and post-fix them in 4% PFA overnight.

Cryoprotect the brains in a 30% sucrose solution.

Section the brains on a cryostat or vibratome.

3. Immunohistochemistry:

For BrdU staining, pre-treat the sections with an antigen retrieval method (e.g., heating in

citrate buffer) and denature the DNA (e.g., with 2N HCl).

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum

and 0.3% Triton X-100).

Incubate the sections with a primary antibody against BrdU overnight at 4°C.
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To identify the phenotype of the newly generated cells, co-stain with antibodies against

markers for immature neurons (e.g., Doublecortin, DCX) or mature neurons (e.g., NeuN).

Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Microscopy and Quantification:

Capture images of the subgranular zone (SGZ) of the dentate gyrus or the subventricular

zone (SVZ) using a fluorescence or confocal microscope.

Quantify the number of BrdU-positive cells and the percentage of BrdU-positive cells that co-

localize with neuronal markers.

Signaling Pathways and Workflows
Chil3 Signaling in Immune Regulation
Chil3 is known to be involved in modulating immune responses, particularly in the context of

Th2-mediated inflammation. The IL-4/STAT6 signaling pathway is a key regulator of Chil3

expression in macrophages.

IL-4 IL-4 Receptor STAT6Phosphorylation Chil3 Gene

Transcription
Activation Chil3 Protein

(Ym1)
Translation Th2 Immune Response

(e.g., IL-4, IL-5 production)
Modulation

Click to download full resolution via product page

Caption: IL-4 signaling pathway leading to Chil3 expression and modulation of Th2 immunity.

Experimental Workflow for Functional Analysis of Chil3
KO Mice
This workflow outlines the key steps in conducting a functional study using Chil3 knockout

mice.
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Start: Chil3 KO Mouse Colony
(KO, HET, WT littermates)

Induce Disease Model
(e.g., Allergic Asthma, NASH, EAE)

Phenotypic Analysis

Immunophenotyping
(Flow Cytometry, IHC)

Histopathology
(H&E, Special Stains)

Molecular Analysis
(qPCR, ELISA, Western Blot)

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Workflow for functional studies using Chil3 knockout mouse models.

Putative Downstream Signaling of Chil3/CHI3L1
While the direct receptor for Chil3 is still under full investigation, its human ortholog CHI3L1 is

known to signal through various receptors, leading to the activation of key intracellular

pathways.
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Chil3 / CHI3L1

Receptor Complex
(e.g., IL-13Rα2, TMEM219)

PI3K/AKT Pathway MAPK/ERK Pathway NF-κB Pathway

Cellular Responses
(Proliferation, Survival, Inflammation)

Click to download full resolution via product page

Caption: Potential downstream signaling pathways activated by Chil3/CHI3L1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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